molecular formula C72H147O4P B12685225 Tritetracosyl phosphate CAS No. 64131-08-4

Tritetracosyl phosphate

Cat. No.: B12685225
CAS No.: 64131-08-4
M. Wt: 1107.9 g/mol
InChI Key: IZUKFCFQFALNAF-UHFFFAOYSA-N
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Description

Tritetracosyl phosphate is an organic compound belonging to the class of phosphates It is characterized by the presence of a phosphate group bonded to four tetracosyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tritetracosyl phosphate typically involves the reaction of tetracosanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of tetracosanol and phosphorus oxychloride, followed by the removal of by-products and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Tritetracosyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Under specific conditions, this compound can be reduced to form lower oxidation state phosphates.

    Substitution: The tetracosyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state phosphates.

    Reduction: Lower oxidation state phosphates.

    Substitution: Phosphates with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tritetracosyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes. It is used in experiments to understand the interactions between phosphates and biological molecules, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicine, particularly in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant

Mechanism of Action

The mechanism of action of tritetracosyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with metal ions and other positively charged species, influencing various biochemical pathways. The tetracosyl groups provide hydrophobic interactions, which can affect the solubility and distribution of the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: An organophosphate compound used as a flame retardant and plasticizer.

    Tricresyl phosphate: Another organophosphate used in lubricants and as a flame retardant.

Uniqueness

Tritetracosyl phosphate is unique due to its long tetracosyl chains, which impart distinct physical and chemical properties. These long chains enhance its hydrophobicity and stability, making it suitable for specific applications where other phosphates may not be effective.

Biological Activity

Tritetracosyl phosphate is a phosphoric acid ester that has garnered attention for its potential biological activities. This compound is structurally characterized by a long alkyl chain, which influences its interaction with biological systems. The following sections will explore the biological activity of this compound, including its cytotoxic effects, biochemical interactions, and relevant case studies.

Recent studies have begun to elucidate the cytotoxic effects of this compound, particularly in relation to cellular mechanisms. While specific data on this compound is limited, insights can be drawn from related compounds such as triphenyl phosphate (TPhP), which shares structural similarities and has been studied extensively.

  • Cell Viability : Research indicates that phosphoric acid esters can significantly reduce cell viability in various cell lines. For instance, TPhP has been shown to decrease the viability of mouse spermatocyte cells in a dose-dependent manner, suggesting that this compound may exhibit similar effects due to its structural characteristics .
  • Oxidative Stress : Exposure to TPhP resulted in elevated levels of reactive oxygen species (ROS) and reduced antioxidant capacity in cells. This oxidative stress is a critical factor leading to cellular apoptosis and DNA damage, which may also apply to this compound due to their comparable chemical properties .
  • Apoptosis Pathways : The apoptotic pathways activated by TPhP involve mitochondrial dysfunction and caspase activation. Studies have shown that exposure to TPhP leads to alterations in mitochondrial membrane potential and increased activity of caspases-3 and -9, indicating a mitochondrial-dependent apoptotic mechanism .

Comparative Analysis with Related Compounds

CompoundCytotoxic EffectsMechanism of ActionReferences
This compoundLimited data availableHypothesized similar pathways as TPhP
Triphenyl PhosphateSignificant reduction in cell viabilityMitochondrial dysfunction, oxidative stress
Trio-cresyl PhosphateIdentified metabolites show biological activityMetabolic pathways affecting cell health

Case Study 1: Effects on Reproductive Health

A notable case study investigated the impact of TPhP on male reproductive health, highlighting the potential implications for this compound. In this study, mouse spermatocyte cells were treated with varying concentrations of TPhP, leading to significant findings:

  • Concentration-Dependent Effects : Cell viability decreased significantly at concentrations above 6 μM.
  • DNA Damage : Elevated levels of phosphorylated histone H2AX indicated increased DNA damage following exposure.
  • Mitochondrial Impairment : Changes in mitochondrial morphology were observed alongside increased apoptosis markers.

These findings suggest that similar mechanisms could be expected with this compound due to its structural similarities with TPhP .

Case Study 2: Biochemical Interactions

Another investigation focused on the biochemical interactions of phosphoric esters like this compound within cellular systems. This study aimed to identify specific metabolic pathways influenced by these compounds:

  • Metabolism : Phosphoric esters are metabolized through various enzymatic pathways that may lead to bioactive metabolites.
  • Biological Implications : The metabolites produced from these compounds often exhibit distinct biological activities that could influence cellular health and function.

The implications of these findings highlight the need for further research into the specific metabolic pathways associated with this compound .

Properties

CAS No.

64131-08-4

Molecular Formula

C72H147O4P

Molecular Weight

1107.9 g/mol

IUPAC Name

tritetracosyl phosphate

InChI

InChI=1S/C72H147O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-74-77(73,75-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)76-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-72H2,1-3H3

InChI Key

IZUKFCFQFALNAF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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